molecular formula C24H21N3O2S B1235596 1-Cyclopropyl-3-[6-oxo-5-(phenylmethyl)-3-benzo[b][1,4]benzothiazepinyl]urea

1-Cyclopropyl-3-[6-oxo-5-(phenylmethyl)-3-benzo[b][1,4]benzothiazepinyl]urea

Cat. No.: B1235596
M. Wt: 415.5 g/mol
InChI Key: KHNSTLWEHCTSHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopropyl-3-[6-oxo-5-(phenylmethyl)-3-benzo[b][1,4]benzothiazepinyl]urea is a dibenzothiazepine.

Scientific Research Applications

Chemical Synthesis and Structure

  • Multicomponent Reactions and Stereochemistry : 1-Cyclopropyl-3-[6-oxo-5-(phenylmethyl)-3-benzo[b][1,4]benzothiazepinyl]urea is part of a family of compounds that can be synthesized through multicomponent reactions involving isocyanides. Studies have shown the formation of hexahydro-1,4-thiazepin-5-ones and 1,4-benzothiazepin-5-ones, with some reactions displaying high stereoselectivity (Marcaccini et al., 2003).

  • Rearrangement and Formation of Benzoxazines and Benzothiazines : 1-Cyclopropyl derivatives, like the compound , have been studied for their behavior under conditions leading to the acid-catalyzed opening of the cyclopropyl ring. These reactions can lead to the formation of 3,1-benzoxazines and 3,1-benzothiazines (Fedotov et al., 2008).

  • Cyclization Reactions in Eutectic Solvents : The use of α-phenylglyoxylic acid as a cyclization reagent has been studied, showing the synthesis of various cyclization products. This includes the formation of five and six-membered ring products, demonstrating the compound's utility in diverse chemical reactions (Jiang et al., 2022).

  • Crystal Structure Analysis : Studies involving related compounds, such as cyclosulfamuron, provide insights into the molecular structure, including aspects like dihedral angles and hydrogen bonding patterns. This information is crucial for understanding the physical and chemical properties of such compounds (Kang et al., 2015).

Synthesis and Applications in Medicinal Chemistry

  • Novel Classes of Cyclic Ureas and Their Derivatives : The synthesis of novel classes of cyclic ureas, such as 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, has been reported. These compounds are examples of pseudopeptidic triazines, indicating potential applications in medicinal chemistry (Sañudo et al., 2006).

  • Antimicrobial and Cytotoxic Properties : Some derivatives of 1-Cyclopropyl compounds have been synthesized and evaluated for antimicrobial activity and cytotoxicity. This research demonstrates the potential of these compounds in the development of new antimicrobial agents and their potential cytotoxic effects (Shankar et al., 2017).

  • Cyclization/Electrophilic Substitution Processes : Research on (2,2-Dialkoxyethyl)ureas has led to the creation of novel 4-(Het)arylimidazolidinones and Benzo[d][1,3]diazepinones. These compounds have significant implications in medicinal chemistry due to their unique structural motifs (Smolobochkin et al., 2020).

  • Opto-Nonlinear Applications : A derivative of 1,5-benzodiazepin, closely related to the compound , was studied for opto-nonlinear applications. This research suggests potential uses in fields such as materials science and photonics (Shkir et al., 2022).

Properties

Molecular Formula

C24H21N3O2S

Molecular Weight

415.5 g/mol

IUPAC Name

1-(5-benzyl-6-oxobenzo[b][1,4]benzothiazepin-3-yl)-3-cyclopropylurea

InChI

InChI=1S/C24H21N3O2S/c28-23-19-8-4-5-9-21(19)30-22-13-12-18(26-24(29)25-17-10-11-17)14-20(22)27(23)15-16-6-2-1-3-7-16/h1-9,12-14,17H,10-11,15H2,(H2,25,26,29)

InChI Key

KHNSTLWEHCTSHA-UHFFFAOYSA-N

SMILES

C1CC1NC(=O)NC2=CC3=C(C=C2)SC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5

Canonical SMILES

C1CC1NC(=O)NC2=CC3=C(C=C2)SC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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